

# Physical and chemical properties of Methyl 2-(benzofuran-2-yl)acetate

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## Compound of Interest

Compound Name: Methyl 2-(benzofuran-2-yl)acetate

Cat. No.: B3022460

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## An In-depth Technical Guide to Methyl 2-(benzofuran-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 2-(benzofuran-2-yl)acetate** is a key organic compound featuring the benzofuran scaffold, a structural motif prevalent in numerous biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from both experimental and computed data. Detailed experimental protocols for its synthesis, functional group transformations, and representative reactions are presented. Furthermore, this document explores the biological significance of the benzofuran core, with a particular focus on the induction of apoptosis via the PI3K/Akt/mTOR and mitochondrial-mediated signaling pathways, a mechanism of action pertinent to cancer research and drug development.

## Physical and Chemical Properties

A thorough understanding of the physicochemical properties of **Methyl 2-(benzofuran-2-yl)acetate** is fundamental for its application in research and development. The following tables summarize the key physical, chemical, and computed properties of this compound.

Table 1: Physical Properties of **Methyl 2-(benzofuran-2-yl)acetate**

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>3</sub> <a href="#">[1]</a>
Molecular Weight	190.19 g/mol <a href="#">[1]</a>
Boiling Point	35 °C @ 0.35 Torr <a href="#">[2]</a>
Density (Predicted)	1.195 ± 0.06 g/cm <sup>3</sup> <a href="#">[2]</a>
Melting Point	Data not available
Solubility	Data not available

Table 2: Chemical and Computed Properties of **Methyl 2-(benzofuran-2-yl)acetate**

Property	Value
CAS Number	39581-61-8 <a href="#">[1]</a>
IUPAC Name	methyl 2-(1-benzofuran-2-yl)acetate <a href="#">[1]</a>
InChI	InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3 <a href="#">[1]</a>
InChIKey	ICNDTNJOTQMHCP-UHFFFAOYSA-N <a href="#">[1]</a>
Canonical SMILES	COC(=O)CC1=CC2=CC=CC=C2O1 <a href="#">[1]</a>
XLogP3	2.1 <a href="#">[1]</a>
Hydrogen Bond Donor Count	0 <a href="#">[1]</a>
Hydrogen Bond Acceptor Count	3 <a href="#">[1]</a>
Rotatable Bond Count	3 <a href="#">[1]</a>
Exact Mass	190.062994 g/mol <a href="#">[1]</a>
Topological Polar Surface Area	39.4 Å <sup>2</sup> <a href="#">[1]</a>

Table 3: Spectral Data Summary

Spectroscopy	Data Availability
<sup>1</sup> H NMR	Available on PubChem[1]
<sup>13</sup> C NMR	Available on PubChem[1]
GC-MS	Available on PubChem[1]

## Experimental Protocols

The following section details experimental procedures relevant to the synthesis and chemical transformation of **Methyl 2-(benzofuran-2-yl)acetate** and related compounds.

### Synthesis of Benzofuran Derivatives

The synthesis of the benzofuran core can be achieved through various methods. A representative procedure for the synthesis of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which can be adapted for the synthesis of other benzofuran compounds, is described below.

Protocol: Synthesis of 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic Acids[3]

- A mixture of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (0.5 mmol), the corresponding salicylaldehyde (0.5 mmol), and anhydrous K<sub>2</sub>CO<sub>3</sub> (2.5 mmol) is stirred in refluxing CH<sub>3</sub>CN (12 mL).
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the CH<sub>3</sub>CN is evaporated to dryness.
- A 30% ethanolic potassium hydroxide solution (15 mL) is added to the residue, and the mixture is heated under reflux for 4 hours.
- The mixture is then cooled and acidified with 1 M hydrochloric acid solution to precipitate the product.
- The solid product is collected by filtration and purified as necessary.

## Palladium-Catalyzed Tsuji–Trost-Type Reaction

The acetate group in benzofuran-2-ylmethyl acetates serves as a good leaving group in palladium-catalyzed nucleophilic substitution reactions, demonstrating the reactivity of this class of compounds.

Protocol: General Procedure for C–H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides

- A reaction vial is charged with N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv),  $\text{Pd}(\text{OAc})_2$  (5 to 10 mol%),  $\text{NaOAc}$  (1.0 equiv), and  $\text{AgOAc}$  (1.5 equiv).
- The solids are suspended in cyclopentyl methyl ether (CPME) to a concentration of 0.5 M.
- The reaction is stirred at 110 °C under an inert atmosphere for the time required for completion (monitored by TLC).
- After cooling to room temperature, the reaction mixture is subjected to a standard work-up procedure and the product is purified by column chromatography.

## Hydrolysis of the Methyl Ester

The ester functionality of **Methyl 2-(benzofuran-2-yl)acetate** can be readily hydrolyzed to the corresponding carboxylic acid.

Protocol: General Procedure for Methyl Ester Hydrolysis

- To a solution of **Methyl 2-(benzofuran-2-yl)acetate** in methanol, an aqueous solution of 1 M sodium hydroxide is added.
- The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.
- The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1 M hydrochloric acid.
- The precipitated 2-(benzofuran-2-yl)acetic acid is collected by filtration, washed with water, and dried.

## Reduction of the Methyl Ester

The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Protocol: General Procedure for Reduction of Methyl Ester with LiAlH<sub>4</sub><sup>[4]</sup>

- To a stirred suspension of lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of **Methyl 2-(benzofuran-2-yl)acetate** in anhydrous THF is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.
- The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally water.
- The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.
- The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(benzofuran-2-yl)ethanol.

## Biological Activity and Signaling Pathways

The benzofuran scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer properties. A key mechanism through which some benzofuran derivatives exert their anticancer effects is the induction of apoptosis.

## Apoptosis Induction Pathways

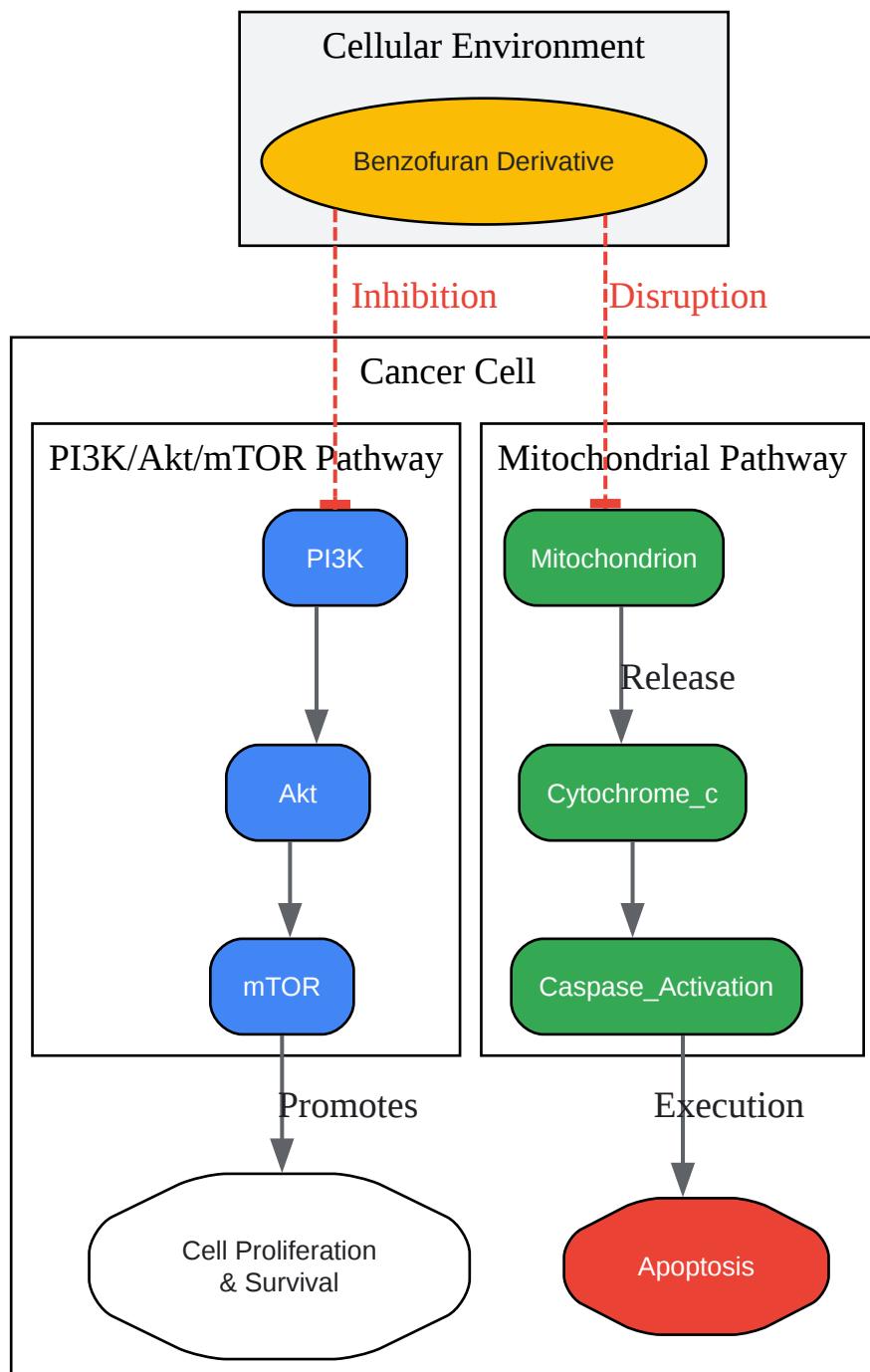
Research has indicated that certain benzofuran derivatives can trigger programmed cell death through the modulation of critical signaling pathways:

- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzofuran

derivatives have been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.

- **Mitochondrial-Mediated (Intrinsic) Pathway:** This pathway is initiated by various cellular stresses and converges on the mitochondria. Disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis.

The interplay between these pathways in response to treatment with a benzofuran derivative is illustrated in the following diagram.



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Caption: Signaling pathways for apoptosis induction by benzofuran derivatives.

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